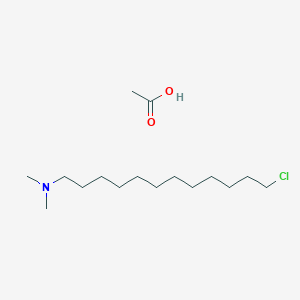
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is a chemical compound that combines the properties of acetic acid and a chlorinated amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine typically involves the chlorination of dodecan-1-amine followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where dodecan-1-amine is reacted with chlorine gas in the presence of a catalyst. The resulting chlorinated amine is then reacted with acetic acid under controlled conditions to produce the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Acid-Base Reactions: The acetic acid moiety can participate in acid-base reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dodecan-1-amine: A primary amine with a similar carbon chain length but without the chlorine and acetic acid moieties.
Chloroacetic Acid: Contains the acetic acid moiety with a chlorine atom but lacks the long carbon chain and amine group.
Uniqueness
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is unique due to its combination of a long carbon chain, a chlorinated amine group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties that are not found in similar compounds.
Propiedades
Número CAS |
114459-14-2 |
|---|---|
Fórmula molecular |
C16H34ClNO2 |
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H30ClN.C2H4O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h3-14H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
TZVGKCKKFRTDBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN(C)CCCCCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



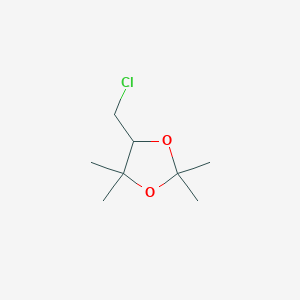
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)

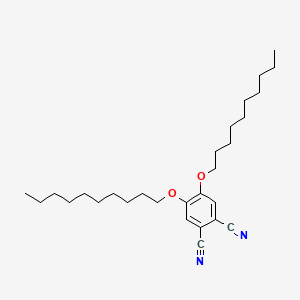
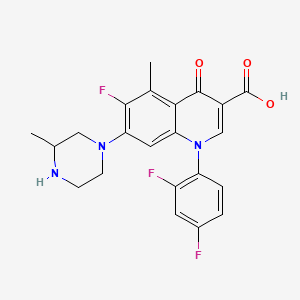
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
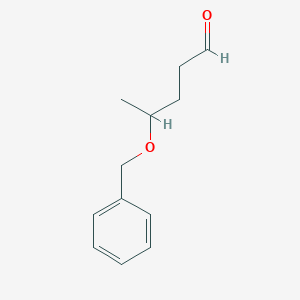
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
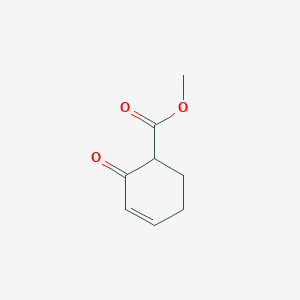

![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
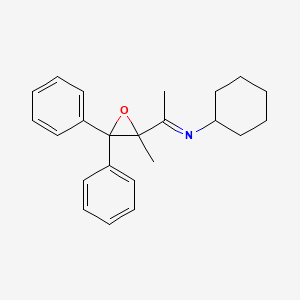
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
